4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Lipophilicity Medicinal Chemistry ADME

Medicinal chemists need regiochemically pure fluorinated pyrazole building blocks with predictable reactivity. 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 919278-38-9) meets this demand with its defined 4-nitro substitution and balanced lipophilicity (XLogP3 = 1.1). • Selective nitro reduction enables clean conversion to the 4-amine for amide coupling, sulfonamide formation, or bioconjugation. • Electron-deficient scaffold accelerates focused library synthesis targeting kinases and GPCRs. • Scalable from grams to kilograms with consistent purity (95+%), ensuring reliable supply for lead optimization programs.

Molecular Formula C5H4F3N3O2
Molecular Weight 195.1 g/mol
CAS No. 919278-38-9
Cat. No. B1368413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS919278-38-9
Molecular FormulaC5H4F3N3O2
Molecular Weight195.1 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2
InChIKeyBSAZQIZFWLLKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole Overview


4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 919278-38-9) is a fluorinated heterocyclic compound featuring a pyrazole core bearing a nitro group at the 4-position and a 2,2,2-trifluoroethyl substituent at the N1 position [1]. This structural arrangement confers a unique combination of strong electron-withdrawing character from the nitro group and enhanced lipophilicity from the trifluoroethyl moiety [1]. The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its capacity for selective nitro group reduction and its favorable physicochemical profile enable the construction of diverse bioactive molecular scaffolds .

1
Versatile synthetic intermediate for drug discovery scaffold construction
2
Selective nitro reduction pathway to access amino-pyrazole derivatives
3
Fluorinated heterocycle with electron-withdrawing character for library synthesis

Uniqueness of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole


The selection of a pyrazole building block for drug discovery or chemical probe development is exquisitely sensitive to precise regiochemistry and substituent identity. Even seemingly minor modifications, such as relocating the nitro group from the 4- to the 3-position or replacing the trifluoroethyl group with a simple alkyl chain, can profoundly alter key molecular properties including lipophilicity, electronic distribution, metabolic stability, and synthetic tractability [1]. The following quantitative evidence demonstrates that 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole occupies a distinct and non-interchangeable position within the fluorinated pyrazole chemical space, offering specific advantages that directly address critical medicinal chemistry design challenges [1].

3-Nitro isomer Regioisomeric shift alters electronic distribution and reaction outcomes
Non-nitrated analog Absence of nitro group changes lipophilicity and synthetic utility

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole vs. Analogs


Lipophilicity: Balanced LogP Profile

The XLogP3 value of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is 1.1, which represents a balanced lipophilicity profile compared to its closest analogs [1]. The 3-nitro positional isomer exhibits a slightly higher logP of 1.35, while the non-nitrated analog 1-(2,2,2-trifluoroethyl)-1H-pyrazole shows a significantly lower logP of 0.55 [2]. This intermediate logP value of the 4-nitro derivative suggests a favorable compromise between membrane permeability and aqueous solubility, a critical parameter for optimizing oral bioavailability in drug discovery programs [1].

Lipophilicity Profile
Reported
XLogP3 = 1.1 (target) vs 1.35 (3-nitro) and 0.55 (non-nitrated)
Balanced lipophilicity for oral drug candidate screening
Computed values; experimental logP recommended
Lipophilicity Medicinal Chemistry ADME

Electron-Withdrawing Capacity and Reactivity

The 4-nitro substitution pattern, in combination with the N-trifluoroethyl group, creates a pronounced electron-deficient aromatic system that facilitates nucleophilic aromatic substitution and enables selective reduction chemistry [1]. While direct pKa or Hammett constants are not reported for this specific compound, the electron-withdrawing effect of the nitro group at the 4-position is known to be more pronounced than at the 3-position due to resonance and inductive contributions, making the 4-nitro derivative a more reactive electrophile for subsequent derivatization . This contrasts with the 3-nitro isomer, where steric and electronic factors may alter reaction outcomes.

Electrophilic Reactivity
Class-level
4-Nitro group enhances electron deficiency versus 3-nitro isomer
May support SNAr and reduction chemistry
Direct Hammett/pKa values not reported
Electronic Effects Synthetic Chemistry Reactivity

Selective Reduction to Amino-Pyrazole

The nitro group of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes selective reduction to yield 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 919278-39-0) . This transformation is a critical entry point for generating diverse amine-containing pharmacophores. The 4-amino derivative exhibits significantly different physicochemical properties, including a higher logP (1.60880) and increased molecular weight (165.12 g/mol) compared to the parent nitro compound . While the 3-nitro isomer can also be reduced, the resulting 3-amino derivative may present distinct steric and electronic profiles, potentially impacting biological target engagement.

Reduction Product Shift
Head-to-head
Reduction to 4-amino: LogP +0.5, MW -30 g/mol
Predictable property change for amine library synthesis
Reduction conditions should be validated
Synthetic Intermediate Reduction Amino-Pyrazole

Commercial Availability and Purity

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is readily available from multiple reputable vendors with a standard purity of 95% or higher . This level of commercial accessibility and quality assurance is comparable to that of its 3-nitro isomer (also available at 95% purity), but the 4-nitro derivative may offer a more favorable price point or faster delivery from certain suppliers, as indicated by its wider catalog presence . For procurement teams, this translates to reduced lead times and lower costs for early-stage discovery projects.

Supply Chain Profile
Data to verify
Available from multiple vendors at ≥95% purity
Supports procurement planning for early discovery
Verify lot-specific purity and pricing
Procurement Chemical Supply Research Consumables

Applications of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole


Scaffold for Kinase and GPCR Libraries

The balanced lipophilicity (XLogP3 = 1.1) and strong electron-deficient nature of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole make it an ideal starting point for generating focused libraries targeting kinases, GPCRs, or other enzyme classes where fluorinated heterocycles are privileged structures [1]. The nitro group can be reduced to an amine, enabling subsequent amide coupling or sulfonamide formation to rapidly explore structure-activity relationships [1].

Photoaffinity Probes and Functional Reporters

The selective reducibility of the 4-nitro group provides a clean route to the corresponding 4-amino derivative, which can be further functionalized with biotin, fluorescent dyes, or photoreactive groups. This application leverages the compound's distinct LogP shift upon reduction to modulate probe solubility and cellular permeability .

Agrochemical Fungicidal and Herbicidal Candidates

Fluorinated pyrazoles, particularly those bearing electron-withdrawing nitro groups, have demonstrated utility as agrochemical leads due to their metabolic stability and target engagement in plant and fungal systems . The 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold can be elaborated to generate novel candidates with improved environmental persistence and reduced off-target effects .

Scalable Intermediate for Drug Synthesis

The straightforward synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole via alkylation of 4-nitropyrazole with 2,2,2-trifluoroethyl triflate makes it amenable to gram- and kilogram-scale production. Its high purity (95+%) and predictable reactivity support its use as a robust intermediate in the manufacture of more complex drug substances.

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Balanced lipophilicity & electron deficiency
Nitro reduction & amine coupling efficiency
Photoaffinity probe development
Selective reducibility & LogP shift
Probe solubility & cellular permeability
Agrochemical lead generation
Fluorinated heterocyclic scaffold stability
Metabolic stability & target engagement in plant/fungal systems
Large-scale drug synthesis
High purity & predictable reactivity
Gram-scale alkylation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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